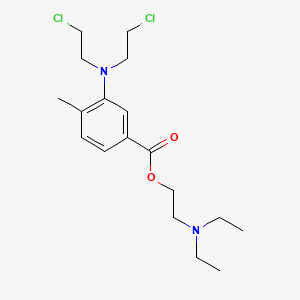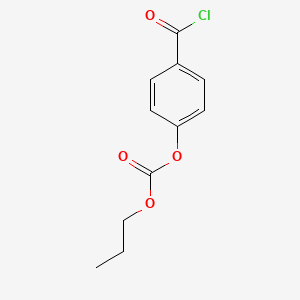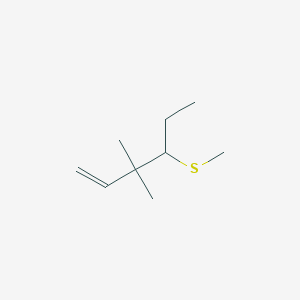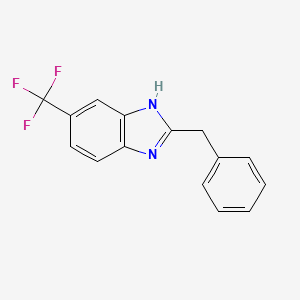
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of significant interest in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
One common method includes the use of sodium metabisulfite as a catalyst for the condensation reaction, followed by N-alkylation using conventional heating or microwave irradiation . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols.
Applications De Recherche Scientifique
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor and its ability to modulate biological pathways.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the modulation of biological activities. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(phenylmethyl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1H-Benzimidazole, 2-(phenylmethyl)-5-methyl-: Contains a methyl group instead of a trifluoromethyl group, leading to variations in stability and activity.
1H-Benzimidazole, 2-(phenylmethyl)-5-chloromethyl-:
The uniqueness of 1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- lies in the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and biological activity compared to its analogs.
Propriétés
Numéro CAS |
53464-40-7 |
|---|---|
Formule moléculaire |
C15H11F3N2 |
Poids moléculaire |
276.26 g/mol |
Nom IUPAC |
2-benzyl-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H11F3N2/c16-15(17,18)11-6-7-12-13(9-11)20-14(19-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,19,20) |
Clé InChI |
VJDKWYKAWASNKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


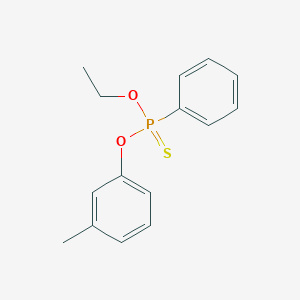
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
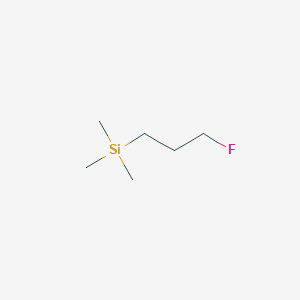
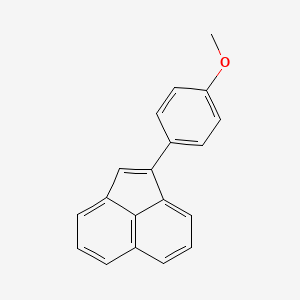
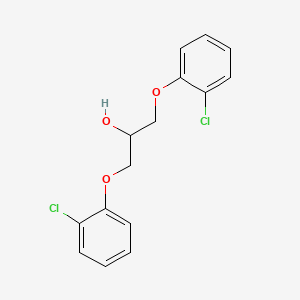
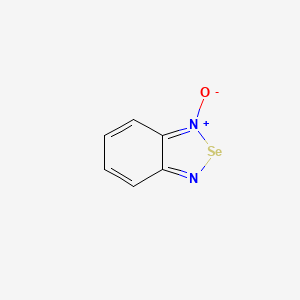
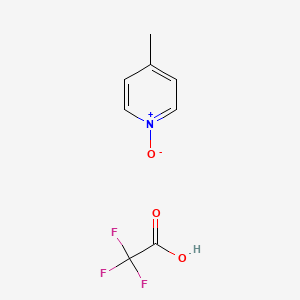
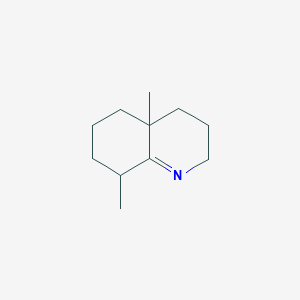
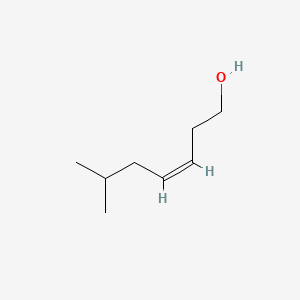
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
